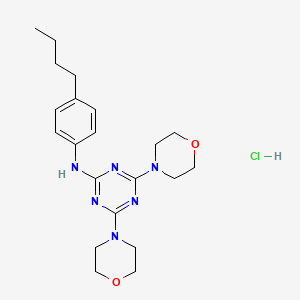

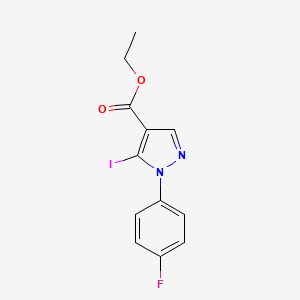

N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

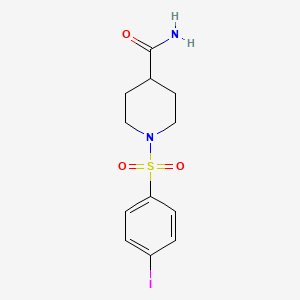

The molecular structure of this compound would be characterized by the presence of the triazine ring, which is planar and aromatic. The morpholino groups would add steric bulk and could influence the compound’s solubility and reactivity. The 4-butylphenyl group is a large, hydrophobic group that could also influence the compound’s properties .Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, including substitutions and additions. The presence of the morpholino and 4-butylphenyl groups could influence the reactivity of the triazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazine ring, morpholino groups, and 4-butylphenyl group would likely make the compound relatively non-polar and hydrophobic .Applications De Recherche Scientifique

Synthesis Techniques

A novel method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds structurally related to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, was developed utilizing microwave irradiation. This technique enables fast synthesis through a one-pot, three-component reaction involving cyanoguanidine, aromatic aldehydes, and cyclic amines, followed by dehydrogenation to produce the targeted compounds. Preliminary biological screening of these compounds has shown promising antileukemic activity, highlighting their potential therapeutic applications (Dolzhenko et al., 2021).

Biological Activities

The compound and its derivatives have been explored for their antimicrobial properties. In a study focusing on the synthesis of novel 1,2,4-triazole derivatives, compounds structurally similar to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride demonstrated moderate to good antimicrobial activities against a range of microorganisms. This research underlines the compound's relevance in developing new antimicrobial agents, providing a foundation for further pharmacological investigations (Bektaş et al., 2007).

Chemical Reactions and Modifications

In the realm of chemical synthesis and modification, the reactivity of bifunctional heterocyclic compounds, including those related to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, has been studied. Specifically, the amination of 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine by compounds containing amino and thioamide groups in an acetic acid medium was investigated. This research sheds light on selective chemical modifications, preserving thioamide functionalities while introducing new amino groups, thereby expanding the utility of such heterocyclic compounds in synthetic chemistry (Kolmakov, 2008).

Material Science Applications

Beyond biomedical applications, compounds structurally similar to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride have been explored in material science. Notably, luminescent covalent-organic polymers (COPs) incorporating triazine units have been synthesized for detecting nitroaromatic explosives and small organic molecules. These materials, featuring high surface area and hydrothermal stability, demonstrate rapid and sensitive detection capabilities for substances like picric acid and TNT at concentrations below 1 ppm. This research highlights the potential of triazine derivatives in developing advanced materials for security and environmental monitoring applications (Xiang & Cao, 2012).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-butylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O2.ClH/c1-2-3-4-17-5-7-18(8-6-17)22-19-23-20(26-9-13-28-14-10-26)25-21(24-19)27-11-15-29-16-12-27;/h5-8H,2-4,9-16H2,1H3,(H,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXIKQGQCWPEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)

![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)

![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)

![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)